Methyl 5'-{[(4-chlorophenoxy)acetyl]amino}-2,3'-bithiophene-4'-carboxylate
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Overview
Description
METHYL 5’-[2-(4-CHLOROPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is an organic compound that features a bithienyl core with a chlorophenoxyacetamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5’-[2-(4-CHLOROPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves the following steps:
Formation of the Bithienyl Core: The bithienyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromo-thiophene derivative with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Chlorophenoxyacetamido Group: The chlorophenoxyacetamido group can be introduced via a nucleophilic substitution reaction, where the chlorophenoxyacetic acid is reacted with an amine derivative of the bithienyl core under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenoxyacetamido group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 5’-[2-(4-CHLOROPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 5’-[2-(4-CHLOROPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets. The chlorophenoxyacetamido group can interact with enzymes or receptors, potentially inhibiting their activity. The bithienyl core may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound shares the chlorophenoxyacetamido group but has a different core structure.
2-Methyl-4-chlorophenoxyacetic acid: Similar in having the chlorophenoxy group but lacks the bithienyl core.
Uniqueness
METHYL 5’-[2-(4-CHLOROPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is unique due to its bithienyl core, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C18H14ClNO4S2 |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO4S2/c1-23-18(22)16-13(14-3-2-8-25-14)10-26-17(16)20-15(21)9-24-12-6-4-11(19)5-7-12/h2-8,10H,9H2,1H3,(H,20,21) |
InChI Key |
LEMSQFJPFDRNOD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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